1-(3,5-dichlorobenzoyl)-4-methylpiperidine
Overview
Description
1-(3,5-dichlorobenzoyl)-4-methylpiperidine, also known as WIN 35,428, is a chemical compound that belongs to the piperidine class of compounds. It is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This property of WIN 35,428 makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
Mechanism of Action
1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By inhibiting DAT, 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 increases dopamine levels in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling is thought to be responsible for the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects
1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibitory effects, it has also been shown to inhibit the reuptake of norepinephrine and serotonin, although to a lesser extent. It has also been shown to increase locomotor activity and induce hyperactivity in animal models, which is consistent with its dopamine-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 is its potential for abuse, as it has been shown to have reinforcing effects in animal models. Therefore, caution must be exercised when using this compound in lab experiments.
Future Directions
There are several potential future directions for research on 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428. One area of interest is its potential for the treatment of substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential for the treatment of Parkinson's disease and other movement disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 and its potential for use as a research tool in neuroscience.
Scientific Research Applications
1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to improve motor function in animal models of Parkinson's disease, reduce hyperactivity in animal models of ADHD, and reduce drug-seeking behavior in animal models of addiction. These findings suggest that 1-(3,5-dichlorobenzoyl)-4-methylpiperidine 35,428 could be a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-9-2-4-16(5-3-9)13(17)10-6-11(14)8-12(15)7-10/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJEGWENWHSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)(4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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